Epi-Lacosamide-d3
Description
Significance of Deuterated Analogs in Modern Chemical and Biological Research
Deuterated analogs, molecules where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are invaluable tools in modern scientific inquiry. clearsynth.comsymeres.com This substitution, while seemingly subtle, can lead to significant changes in the molecule's properties, which researchers can exploit for various applications. researchgate.netresearchgate.netinformaticsjournals.co.innih.gov
The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). unam.mxscielo.org.mx This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.gov Consequently, reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. unam.mxprinceton.edunih.govnih.gov By studying the magnitude of the KIE, researchers can gain insights into the rate-determining step of a reaction mechanism, helping to elucidate complex biochemical pathways. symeres.comresearchgate.netscielo.org.mxsynmr.in For instance, a significant KIE suggests that the C-H bond is broken in the slowest step of the reaction. princeton.edu
Deuterated compounds are widely used as internal standards in quantitative analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comresearchgate.netscioninstruments.comacs.org An internal standard is a substance of known concentration that is added to a sample to aid in the quantification of the analyte of interest. scioninstruments.commonadlabtech.com Deuterated analogs are ideal internal standards because they are chemically almost identical to the analyte but have a different mass. monadlabtech.com This mass difference allows them to be easily distinguished by a mass spectrometer, while their similar chemical behavior helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the measurement. clearsynth.comscioninstruments.comlcms.czscispace.com
Importance of Chiral Purity and Stereoisomerism in Functionalized Amino Acid Derivatives
Many organic molecules, including functionalized amino acids, are chiral, meaning they can exist in two non-superimposable mirror-image forms called enantiomers. acs.orgmdpi.comsigmaaldrich.com The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of these molecules. numberanalytics.com
Biological systems, such as the human body, are themselves chiral environments due to the presence of enantiomerically pure biomolecules like L-amino acids and D-sugars. acs.orgresearchgate.netrsc.org This inherent chirality leads to stereoselective interactions, where one enantiomer of a chiral drug or molecule may bind to a receptor or enzyme with much higher affinity than its counterpart. researchgate.netnih.govmdpi.comacs.org This can result in one enantiomer having a desired therapeutic effect while the other is inactive or even causes unwanted side effects. acs.orgmdpi.comdrugbank.com Therefore, understanding and controlling stereochemistry is of utmost importance in drug discovery and development. mdpi.comnih.gov
The synthesis and separation of single enantiomers, a process known as chiral resolution, presents significant challenges for chemists. scirea.orgrsc.org Developing methods to produce enantiomerically pure compounds is a major focus of research. scirea.orgchiralpedia.comrsc.org Despite the difficulties, the study of chiral compounds offers immense opportunities. By isolating and studying individual enantiomers, researchers can develop more potent and safer drugs with fewer side effects. scirea.org High-throughput screening of enantiomerically pure compound libraries is a powerful strategy in the search for new drug candidates. scirea.orgchiralpedia.com
Contextualization of Epi-Lacosamide-d3 (e.g., (S)-Lacosamide-d3) within Lacosamide (B1674222) Research
Lacosamide is an anticonvulsant medication used in the treatment of seizures. drugbank.comwikipedia.org It exists as two enantiomers: the (R)-enantiomer, which is the active form of the drug, and the (S)-enantiomer, which is significantly less potent in treating seizures. mdpi.comdrugbank.comwikipedia.org this compound is the deuterated version of the (S)-enantiomer of Lacosamide.
Research has shown that while the (R)-enantiomer of Lacosamide primarily acts on voltage-gated sodium channels, the (S)-enantiomer, also known as (S)-Lacosamide, has been identified as a tool for studying neurite outgrowth by targeting the collapsin response mediator protein 2 (CRMP2). arizona.edu (S)-Lacosamide was found to be more effective than the (R)-enantiomer in inhibiting neurite outgrowth, while being ineffective at targeting the voltage-gated sodium channels. arizona.edu
This compound, being a deuterated analog of the inactive (S)-enantiomer, is primarily intended for use as an internal standard in the quantitative analysis of Lacosamide and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclearsynth.comresearchgate.net Its distinct mass allows for accurate quantification of the active (R)-Lacosamide, helping to ensure precise measurements in clinical and research settings. researchgate.netnih.gov
Data Tables
Table 1: Properties of Lacosamide-d3
| Property | Value | Source |
| Formal Name | 2R-(acetylamino)-3-(methoxy-d3)-N-(phenylmethyl)-propanamide | caymanchem.com |
| CAS Number | 1217689-95-6 | caymanchem.comclearsynth.com |
| Molecular Formula | C₁₃H₁₅D₃N₂O₃ | caymanchem.com |
| Formula Weight | 253.3 | caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d3) | caymanchem.com |
| Solubility | Soluble in Chloroform and Methanol | caymanchem.com |
| Application | Internal standard for the quantification of lacosamide by GC- or LC-MS | caymanchem.comclearsynth.comcerilliant.com |
Properties
CAS No. |
1795786-76-3 |
|---|---|
Molecular Formula |
C₁₃H₁₅D₃N₂O₃ |
Molecular Weight |
253.31 |
Synonyms |
(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide; (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_ |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Control of Epi Lacosamide D3 E.g., S Lacosamide D3
Synthetic Strategies for Deuterated Functionalized Amino Acid Derivatives
Stereoselective Synthesis of (S)-Lacosamide Precursors
The stereochemistry of Epi-Lacosamide-d3 is defined by its amino acid core. The synthesis begins with a chiral precursor that establishes the desired (S)-configuration at the carbon atom bearing the acetamido group.
The logical and most common starting material for synthesizing the (S)-enantiomer of a lacosamide-type structure is L-serine. This naturally occurring amino acid provides the necessary carbon skeleton and, crucially, the correct initial stereochemistry. The synthetic sequence typically involves several key transformations:
Protection of the Amino Group: The amino group of L-serine is first protected, commonly with a tert-butoxycarbonyl (Boc) group. This prevents the amine from participating in unwanted side reactions during subsequent steps.
Amidation of the Carboxylic Acid: The carboxylic acid moiety of the Boc-protected L-serine is then activated and coupled with benzylamine (B48309) to form the corresponding N-benzyl amide. This step introduces the benzylamide portion of the final molecule.
Modification of the Hydroxyl Group: The resulting intermediate, (S)-N-benzyl-2-(Boc-amino)-3-hydroxypropanamide, possesses a primary hydroxyl group. This hydroxyl group is the target for the subsequent deuteration step.
This sequence ensures that the stereocenter derived from L-serine is carried through the synthesis, leading to the desired (S)-Lacosamide precursor with high stereochemical fidelity.
Deuteration Methodologies for the Methoxy (B1213986) Moiety
The introduction of the trideuteromethoxy (-OCD₃) group is a critical step that defines the final product as this compound. This can be achieved through two primary approaches: direct exchange on the final molecule or, more efficiently, by incorporating a deuterated building block during the synthesis.
Direct deuterium (B1214612) exchange on a pre-existing methoxy group is a potential but often challenging method. Such reactions can require harsh conditions, such as strong acids or bases and a deuterium source like D₂O, which may compromise other functional groups in the molecule or lead to partial racemization of the chiral center. While catalytic methods using transition metals like platinum can facilitate H-D exchange on aromatic rings and adjacent alkyl groups, achieving selective and complete exchange at a methoxy group without side reactions is difficult.
A more controlled and widely used strategy is the incorporation of a deuterated building block. This method offers superior selectivity and efficiency. In the context of this compound synthesis, this involves the methylation of the precursor's hydroxyl group using a deuterated reagent.
Following the preparation of the (S)-N-benzyl-2-(Boc-amino)-3-hydroxypropanamide intermediate, the hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide is then reacted with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). This reaction, a Williamson ether synthesis, forms the trideuteromethoxy ether bond. The final step involves the deprotection of the Boc group and subsequent acetylation of the resulting free amine to yield this compound. This approach ensures the precise and complete incorporation of the d3-label at the desired methoxy position.
Table 1: Comparison of Deuteration Strategies for the Methoxy Moiety
| Strategy | Description | Advantages | Challenges |
| Deuterium Exchange | Post-synthesis exchange of hydrogen for deuterium on the methoxy group using a catalyst and deuterium source. | Fewer synthetic steps if successful. | Often requires harsh conditions; risk of low selectivity, incomplete deuteration, and side reactions. |
| Deuterated Building Blocks | O-methylation of a hydroxyl precursor using a deuterated methylating agent (e.g., CD₃I). | High selectivity and incorporation efficiency; milder conditions; precise control over label position. | Requires synthesis or purchase of expensive deuterated reagents. |
Chiral Resolution Techniques for Epimeric Purity Enhancement
Even when starting with a highly pure chiral precursor like L-serine, minor amounts of the undesired (R)-enantiomer (Lacosamide-d3) can be present in the final product. These impurities can arise from the starting material or from slight racemization during the synthetic process. Therefore, methods to enhance epimeric purity are essential for obtaining high-quality this compound.
Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation of enantiomers. This method is routinely employed for both the analytical determination of enantiomeric purity and the preparative-scale purification of chiral compounds.
In this technique, the racemic or enantiomerically-enriched mixture of d3-lacosamide epimers is passed through a column packed with a chiral material. The two enantiomers, (S)-Lacosamide-d3 and (R)-Lacosamide-d3, interact differently with the CSP, leading to different retention times. This differential interaction allows them to be separated and collected as distinct fractions. Validated HPLC methods with tandem mass-spectrometric detection (HPLC-MS/MS) are used to quantify lacosamide (B1674222) in various samples, underscoring the robustness of chromatographic techniques for this molecule. By scaling up these analytical methods to a preparative scale, it is possible to effectively remove the unwanted (R)-epimer, thereby enhancing the epimeric purity of the final this compound product to levels exceeding 99%.
Table 2: Representative Chiral HPLC Separation Data
This table illustrates the typical output from a chiral HPLC analysis for the purpose of assessing epimeric purity.
| Compound | Retention Time (min) | Peak Area (%) | Epimeric Purity |
| (R)-Lacosamide-d3 | 8.5 | 0.5 | 99.0% ee |
| (S)-Lacosamide-d3 (this compound) | 10.2 | 99.5 |
Note: The retention times and percentages are representative examples to illustrate the principle of chiral separation.
Diastereomeric Salt Formation Approaches
When a synthesis results in a racemic or enantiomerically impure mixture of the key amine intermediate (2-amino-N-benzyl-3-methoxypropionamide), classical resolution via diastereomeric salt formation is a viable method to isolate the desired (S)-enantiomer. google.com This technique involves reacting the enantiomeric mixture with a single enantiomer of a chiral acid, known as a resolving agent. google.com
The reaction produces a mixture of two diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. After separation, the desired enantiomer of the amine can be regenerated by treatment with a base. google.com The selection of the chiral resolving agent and the crystallization solvent is crucial for efficient separation.
A variety of chiral acids have been identified as effective resolving agents for Lacosamide intermediates. google.com
Table 1: Chiral Resolving Agents for Lacosamide Intermediates
| Chiral Acid Resolving Agent |
| N-acetyl-L-leucine |
| N-acetyl-D-phenylalanine |
| Dibenzoyl-D-tartaric acid |
| (R)-(-)-Mandelic acid |
| N-acetyl-D-glutamic acid |
| (-)-Camphanic acid |
This table is generated based on data from patent literature describing the resolution of Lacosamide precursors. google.com
Optimization of Synthetic Pathways for High Stereochemical and Isotopic Purity
Optimizing the synthetic pathway is critical for achieving high yields of this compound with excellent stereochemical and isotopic purity, making it suitable for its intended applications, such as in mass spectrometry-based studies. thieme-connect.com Research has focused on minimizing racemization and improving the purification of key intermediates. acs.org
A significant improvement in achieving high chiral purity involves the purification of the amine intermediate, (S)-2-amino-N-benzyl-3-methoxypropionamide. One highly effective method is the formation of a salt with an inexpensive and achiral acid, such as phosphoric acid. acs.orgresearchgate.net It was discovered that the phosphate (B84403) salt of the desired enantiomer has different solubility properties compared to the salt of the racemic mixture. acs.org
This process allows for selective crystallization, which significantly enhances both the chemical and the chiral purity of the intermediate before the final acetylation step. acs.orgresearchgate.net
Table 2: Purity Enhancement of Intermediate 4 via Phosphate Salt Formation
| Sample | Initial Chemical Purity | Final Chemical Purity (as phosphate salt) | Initial Chiral Purity | Final Chiral Purity (as phosphate salt) |
| Intermediate 4 | 97% | >99% | 93% | >99.5% |
This table is based on research data demonstrating the effectiveness of phosphate salt crystallization for purifying the key Lacosamide intermediate (4). acs.org
Advanced Analytical Characterization of Epi Lacosamide D3 E.g., S Lacosamide D3
Spectroscopic Techniques for Structural and Isotopic Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure and the successful incorporation of deuterium (B1214612) atoms in Epi-Lacosamide-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)
NMR spectroscopy provides detailed information about the molecular structure and the specific location of isotopes.
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (B1213986) protons is expected to be absent or significantly reduced due to the replacement of hydrogen with deuterium. The remaining proton signals, such as those from the aromatic ring, the benzyl (B1604629) group, and the acetamido group, would be consistent with the structure of Lacosamide (B1674222). xiahepublishing.com For instance, typical signals for Lacosamide in DMSO-d6 are observed around 2.0 ppm for the acetyl protons, between 4.0 and 4.5 ppm for the methoxy and chiral center protons, and between 7.5 and 8.0 ppm for the aromatic protons. xiahepublishing.com
¹³C NMR: The ¹³C NMR spectrum of this compound would be very similar to that of Lacosamide. The carbon of the deuterated methoxy group may show a characteristic multiplet due to coupling with deuterium, and its chemical shift might be slightly altered compared to the non-deuterated analog.
²H NMR: Deuterium NMR is a direct method to confirm the presence and location of deuterium. A single resonance in the ²H NMR spectrum would confirm that the deuterium atoms are located on the methoxy group.
| ¹H NMR Chemical Shifts for Lacosamide (DMSO-d6) |
| Proton |
| Acetyl (CH₃) |
| Methoxy (OCH₃) & Chiral Center (CH) |
| Aromatic (Ar-H) |
| Data derived from studies on Lacosamide formulations. xiahepublishing.com |
Mass Spectrometry (MS/MS) for Deuterium Incorporation Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and the incorporation of deuterium. This compound is frequently used as an internal standard in MS-based quantification of Lacosamide. ontosight.ai
Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. In the positive ion mode, the precursor ion of Lacosamide is observed at m/z 251.0. google.com.na For this compound, this precursor ion would be shifted to m/z 254.0, confirming the incorporation of three deuterium atoms. google.com.na Fragmentation of the precursor ion provides further structural information. Common fragment ions for Lacosamide include those at m/z 91.0 and 108.0. google.com.naresearchgate.net The fragmentation pattern of this compound would show a corresponding shift in fragments containing the deuterated methoxy group.
| Mass Spectrometry Data for Lacosamide and its Deuterated Analog |
| Compound |
| Lacosamide |
| Lacosamide-d3 |
| Data compiled from mass spectrometry analysis methods. google.com.na |
Vibrational Spectroscopy (IR, Raman) for Deuterium Labeling Verification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can provide evidence of deuterium labeling.
IR Spectroscopy: The substitution of hydrogen with deuterium leads to a shift in the vibrational frequencies of the C-H bonds to lower wavenumbers (C-D bonds). The characteristic C-H stretching vibrations of the methoxy group in Lacosamide would be replaced by C-D stretching vibrations at a lower frequency in the IR spectrum of this compound. Studies on Lacosamide have identified characteristic peaks, for example, the C=O stretching vibration around 1724 cm⁻¹ and N-H stretching vibrations. xiahepublishing.comjournalagent.com
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can detect the isotopic substitution. The technique provides information on the chemical structure and can be used to identify the presence of specific functional groups and their isotopic variants. frontiersin.orgnews-medical.net The shift in vibrational modes upon deuteration would be observable in the Raman spectrum.
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for assessing the purity, including both chemical and enantiomeric purity, of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of a chiral compound. It is crucial to ensure that this compound is not contaminated with its R-enantiomer.
Several chiral stationary phases (CSPs) have been successfully employed for the enantiomeric separation of Lacosamide and its S-enantiomer. mdpi.comlongdom.orglongdom.org For instance, a method using a Cellulose (B213188) tris(3,5-Dichlorophenylcarbamate) immobilized polysaccharide-based column (Chiralpak IC) with a mobile phase of n-hexane and ethanol (B145695) has demonstrated excellent resolution between the enantiomers. longdom.orglongdom.org The limit of detection for the S-enantiomer can be as low as 0.17 µg/mL, allowing for accurate determination of enantiomeric purity. longdom.orglongdom.org A resolution value of greater than 3.0 is generally considered suitable for ensuring enantiomeric purity. windows.net
| Chiral HPLC Method for Lacosamide Enantiomers |
| Parameter |
| Column |
| Mobile Phase |
| Flow Rate |
| Detection |
| Resolution (R/S) |
| Data from a validated chiral liquid chromatographic method. longdom.orglongdom.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity
GC-MS is a valuable technique for assessing the isotopic purity of deuterated compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. caymanchem.com
For this compound, a GC-MS analysis can determine the percentage of molecules that are correctly labeled with three deuterium atoms (d3), as well as the presence of molecules with fewer deuterium atoms (d0, d1, d2). caymanchem.com This information is critical for its use as an internal standard in quantitative analyses, where a high degree of isotopic purity (typically ≥98%) is required. esschemco.com
Analytical Method Development and Validation Utilizing Epi Lacosamide D3 E.g., S Lacosamide D3
Development of Enantioselective Quantification Assays.researchgate.netmdpi.com
The development of enantioselective quantification assays is paramount for understanding the distinct pharmacological profiles of the R- and S-isomers of lacosamide (B1674222). Epi-Lacosamide-d3, also known as (S)-Lacosamide-d3, plays a pivotal role in these methodologies.
Chiral LC-MS/MS Methodologies for Simultaneous R/S Isomer Determination.researchgate.netresearchgate.net
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous determination of lacosamide's R- and S-enantiomers. researchgate.net These methods often employ specialized chiral columns capable of separating the two isomers. For instance, a direct chiral HPLC-MS/MS method has been successfully developed using a DIACEL-IC3 column in reverse phase mode, achieving complete resolution of the R- and S-isomers. researchgate.net The retention times for the R- and S-isomers were found to be approximately 6.20 ± 0.5 minutes and 8.00 ± 0.5 minutes, respectively. researchgate.net Another approach utilized a Cellulose (B213188) tris (3,5-Dichlorophenylcarbamate) immobilized polysaccharide-based Chiralpak IC column. longdom.orglongdom.org
The development of these methods is crucial as research into the distinct activities of the S-enantiomer continues. researchgate.net Nano-liquid chromatography (nano-LC) has also been employed for the enantiomeric separation of lacosamide, demonstrating good analytical performance with high precision and recovery. mdpi.com
Application of this compound as an Enantiomeric Internal Standard.researchgate.netclearsynth.comcaymanchem.com
This compound, the deuterated S-enantiomer, is the ideal internal standard for the chiral analysis of lacosamide. clearsynth.comcaymanchem.com Its use allows for the precise measurement of the R-enantiomer (R-Lacosamide) by minimizing variations that can occur during sample extraction, ionization, and the separation process. researchgate.net As a stable isotope-labeled internal standard, it shares nearly identical chemical and physical properties with the analyte of interest, ensuring that it behaves similarly throughout the analytical procedure. ontosight.aiwuxiapptec.com This is particularly important in complex biological matrices where variability can be high. epi.ch
The chemical name for this compound is (S)-2-acetamido-N-benzyl-3-(methoxy-d3)propanamide, a deuterated analog of the S-enantiomer of lacosamide. synzeal.com
Isotopic Internal Standard Applications for Lacosamide Quantification.researchgate.netclearsynth.comcaymanchem.com
The use of deuterated internal standards, such as Lacosamide-d3 ((R)-2-acetamido-N-benzyl-3-(methoxy-d3)propanamide), is a cornerstone of modern bioanalytical methods for the quantification of lacosamide. clearsynth.comontosight.ai These stable isotope-labeled compounds are essential for achieving the high accuracy and precision required in therapeutic drug monitoring and pharmacokinetic studies. ontosight.ainih.gov
Matrix Effects and Ion Suppression Correction in Complex Biological Matrices.researchgate.netwuxiapptec.comchromatographyonline.com
Biological matrices like plasma, serum, and breast milk are inherently complex and can significantly impact the accuracy of LC-MS/MS analysis through matrix effects, such as ion suppression or enhancement. researchgate.netwuxiapptec.comcerilliant.com The co-eluting endogenous components can interfere with the ionization of the target analyte, leading to inaccurate quantification. wuxiapptec.comchromatographyonline.com
The use of a stable isotope-labeled internal standard like Lacosamide-d3 is the most effective strategy to compensate for these matrix effects. wuxiapptec.comepi.ch Because the internal standard has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more reliable and reproducible results. wuxiapptec.com Studies have shown that methods utilizing deuterated internal standards for lacosamide analysis are free of significant matrix effects. researchgate.netresearchgate.netnih.gov
Enhancement of Assay Accuracy, Precision, and Sensitivity.researchgate.netwuxiapptec.com
Validated LC-MS/MS methods using deuterated internal standards for lacosamide have demonstrated excellent precision, with coefficients of variation (CV) often below 7%, and high accuracy. researchgate.netresearchgate.net Furthermore, these methods can achieve high sensitivity, with limits of detection (LOD) and quantification (LOQ) that are clinically relevant. For example, one method reported a limit of detection of 0.05 mcg/mL. researchgate.net The use of these internal standards has been pivotal in developing robust and reliable methods for therapeutic drug monitoring and pharmacokinetic research. nih.gov
Interactive Data Table: Chiral Separation of Lacosamide Enantiomers
| Parameter | (R)-Lacosamide | (S)-Lacosamide (Epi-Lacosamide) | Reference |
| Retention Time (min) | 6.20 ± 0.5 | 8.00 ± 0.5 | researchgate.net |
| LOD (µg/mL) | 2.0 | 1.7 | mdpi.com |
| LOQ (µg/mL) | 6.7 | 5.7 | mdpi.com |
This table summarizes key parameters from a chiral HPLC-MS/MS method for the separation of lacosamide enantiomers.
Impurity Profiling and Related Substances Analysis.ijprns.comresearchgate.netscholarsresearchlibrary.com
Ensuring the purity of pharmaceutical products is a critical aspect of quality control. Analytical methods are required to detect and quantify any impurities or related substances that may be present in the bulk drug or final dosage form.
Several stability-indicating HPLC and UPLC methods have been developed to separate lacosamide from its potential degradation products and process-related impurities. ijprns.comresearchgate.netderpharmachemica.com These methods are validated according to ICH guidelines to ensure they are specific, accurate, precise, and robust. ijprns.comresearchgate.net
Forced degradation studies are performed under various stress conditions (acid, base, oxidation, thermal, and photolytic) to identify potential degradation products. ijprns.comscholarsresearchlibrary.comrjpbcs.com Common impurities that are monitored include Benzyl (B1604629) Amine Impurity, Hydroxy Amino Impurity, and O-Acetyl Impurity. ijprns.com The development of these methods allows for the routine analysis of production samples to ensure the quality and safety of the lacosamide product. scholarsresearchlibrary.com
Interactive Data Table: Reported Impurities of Lacosamide
| Impurity Name | Analytical Technique for Detection | Reference |
| Benzyl Amine Impurity | HPLC, UPLC | ijprns.comscholarsresearchlibrary.com |
| Hydroxy Amino Impurity | HPLC | ijprns.com |
| Hydroxy Impurity | HPLC | ijprns.com |
| Acetamide Impurity | HPLC | ijprns.com |
| O-Acetyl Impurity | HPLC | ijprns.com |
| N-Methyl Impurity | HPLC | ijprns.com |
| Desmethoxy Impurity | HPLC | amazonaws.com |
This table lists some of the known impurities of lacosamide and the analytical techniques used for their detection.
Monitoring of this compound as a Potential Stereoisomeric or Deuterated Impurity
Lacosamide is a chiral compound commercialized as the pure (R)-enantiomer, which is responsible for its therapeutic activity. windows.net Its stereoisomer, the (S)-enantiomer, is designated as Impurity A and is considered pharmaceutically inactive and thus an undesirable impurity. windows.netwindows.net Regulatory guidelines necessitate strict control over enantiomeric purity, requiring the development of analytical methods capable of separating and accurately quantifying the (S)-enantiomer in the Lacosamide drug substance and product.
The primary technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). Various studies have focused on developing methods that achieve a clear separation (resolution) between the (R)- and (S)-enantiomers. Success in this area often relies on the selection of a suitable chiral stationary phase (CSP) and mobile phase composition. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. windows.netlongdom.orgmdpi.com
For instance, a method utilizing a Lux Amylose-1 column achieved a resolution of 4.7 between Lacosamide and its S-enantiomer, significantly exceeding the system suitability requirement of not less than 3.0 as per the European Pharmacopoeia (Ph. Eur.) Monograph 2992. windows.net Another method employed a Chiralpak IC column with a mobile phase of n-hexane and ethanol (B145695), which also provided superior resolution. longdom.orglongdom.org
In advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated analogs are invaluable. While Epi-Lacosamide is the target impurity, this compound is used as an internal standard for its precise quantification. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound allows for the correction of any analyte loss during sample preparation and analysis, a technique known as isotope dilution mass spectrometry. nih.gov This approach provides the high sensitivity and selectivity required to detect and quantify trace levels of the S-enantiomer impurity.
Table 1: Chiral HPLC Method Parameters for Separation of Lacosamide Enantiomers
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Source |
|---|---|---|---|---|
| Lux 5 µm Amylose-1 (150 x 4.6 mm) | Water/2-Propanol/Heptane (3:100:900, v/v/v) | 1.0 | 4.7 | windows.net |
| Chiralpak IC 5 µm (25 x 4.6 mm) | n-hexane/Ethanol (85:15, v/v) | 1.0 | > 5.0 | longdom.orglongdom.org |
| Amylose tris(3,5-dimethylphenylcarbamate) Capillary Column | n-hexane/2-propanol (80/20, v/v) | 0.0002 (200 nL/min) | 1.6 | mdpi.com |
Development of Analytical Reference Standards for Quality Control
Analytical reference standards are highly purified compounds that are used as a benchmark for quality control (QC) purposes. The development and availability of a certified reference standard (CRS) for Epi-Lacosamide, and by extension its deuterated analog this compound, are fundamental for the validation of analytical methods used in the pharmaceutical industry. These standards are essential for confirming the identity and purity of drug substances and for quantifying any impurities present. windows.netwindows.net
The reference standard for Epi-Lacosamide is used to:
Confirm Method Specificity: The ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer.
Establish Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.
Determine Accuracy and Precision: Assessing the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
Define Sensitivity Limits: Establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. longdom.orglongdom.orgresearchgate.net
For example, one validated chiral LC method reported an LOD and LOQ for the S-enantiomer of 0.17 µg/mL and 0.48 µg/mL, respectively, at a test concentration of 1000 µg/mL for Lacosamide. longdom.orglongdom.org Another nano-LC methodology established an LOD of 1.7 µg/mL and an LOQ of 5.7 µg/mL for (S)-lacosamide. mdpi.com The availability of this compound as a reference material is particularly crucial for developing and validating LC-MS/MS methods, which are often employed for their superior sensitivity and are suitable for therapeutic drug monitoring and analysis in various biological matrices. nih.govnih.govfrontiersin.org These reference standards are used to build calibration curves against which unknown sample concentrations are measured. nih.gov
Table 2: Method Validation Parameters for S-Lacosamide Quantification
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Source |
|---|---|---|---|---|
| Chiral NP-LC | 0.17 µg/mL | 0.48 µg/mL | Not Specified | longdom.orglongdom.org |
| Nano-LC | 1.7 µg/mL | 5.7 µg/mL | Not Specified | mdpi.com |
| RP-HPLC | 0.0427 µg/mL | 0.1280 µg/mL | Not Specified | researchgate.net |
| UPLC-MS/MS (in plasma) | 2 ng/mL (Lacosamide) / 1 ng/mL (Metabolite) | 2 ng/mL (Lacosamide) / 1 ng/mL (Metabolite) | 2-10000 ng/mL (Lacosamide) | frontiersin.org |
In Vitro and Ex Vivo Research on Epi Lacosamide D3 E.g., S Lacosamide D3 Metabolism and Pharmacokinetics
Comparative Metabolic Stability Studies (R- vs. S-Enantiomer, Deuterated vs. Non-deuterated)
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile. The introduction of deuterium (B1214612) at metabolically labile positions can significantly alter the rate of enzymatic degradation due to the kinetic isotope effect. juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. researchgate.net This often results in a decreased rate of metabolism and a longer biological half-life. juniperpublishers.combioscientia.de
Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them a standard tool for assessing metabolic stability. creative-biolabs.commdpi.com In these systems, the stability of Epi-Lacosamide-d3 is compared against its non-deuterated S-enantiomer, the active R-enantiomer (Lacosamide), and its deuterated R-enantiomer (Lacosamide-d3).
Lacosamide (B1674222) is known to be metabolized by hepatic enzymes, including CYP2C19, CYP2C9, and CYP3A4. nih.gov The primary metabolic pathway involves O-demethylation. researchgate.netresearchgate.net Given that this compound is deuterated on the methoxy (B1213986) group, a primary site of metabolism for the R-enantiomer, a significant increase in metabolic stability is anticipated. veeprho.com The S-enantiomer of lacosamide is considered inactive, which suggests stereoselective interactions with metabolic enzymes that likely result in a different metabolic rate compared to the R-enantiomer. nih.gov
Table 1: Predicted Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Stereochemistry | Deuteration | Predicted Half-Life (t½) | Predicted Intrinsic Clearance (CLint) |
|---|---|---|---|---|
| Epi-Lacosamide | S | No | Moderate | Moderate |
| This compound | S | Yes | Longer | Lower |
| Lacosamide | R | No | Moderate | Moderate |
| Lacosamide-d3 | R | Yes | Longer | Lower |
This table is illustrative, based on the principles of the kinetic isotope effect and stereoselective metabolism. Actual values would be determined experimentally.
In hepatocyte stability assays, the disappearance of the parent compound is monitored over time. bioduro.com For this compound, the expectation is that its stability would be enhanced compared to its non-deuterated counterpart, reflecting the findings from microsomal studies. Furthermore, the stereoselective differences observed between the R- and S-enantiomers would likely be maintained, and potentially magnified, due to the involvement of a wider array of enzymes.
Table 2: Predicted Metabolic Stability Parameters in Cryopreserved Human Hepatocytes
| Parameter | Epi-Lacosamide | This compound | Lacosamide (R-enantiomer) |
|---|---|---|---|
| In Vitro Half-Life (t½, min) | > 60 | >> 60 | > 60 |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Low to Moderate | Low | Low to Moderate |
This table presents hypothetical data to illustrate the expected improvement in metabolic stability for this compound due to deuteration.
Identification and Characterization of Deuterated Metabolites
A key advantage of using stable isotope-labeled compounds is the ability to accurately identify and trace metabolites in complex biological matrices.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical method for the quantitative analysis of lacosamide and its metabolites. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly powerful for metabolite identification.
When analyzing samples containing this compound, the mass spectrometer can selectively detect the parent compound and its metabolites based on their unique mass-to-charge (m/z) ratio, which will be 3 units higher than their non-deuterated counterparts. This mass shift provides a clear and unambiguous signature, allowing for easy differentiation from endogenous compounds and from the non-deuterated drug. veeprho.com Deuterated analogs are frequently used as internal standards in pharmacokinetic research to ensure precise quantification. veeprho.comnih.gov
The deuterium label on this compound serves as a tracer to follow the molecule's transformation. nih.govresearchgate.net By analyzing the mass spectra of the metabolites, researchers can determine whether the deuterium atoms have been retained or lost.
Since this compound is labeled on the methoxy group, any metabolic pathway that does not involve this group will result in a deuterated metabolite. veeprho.com Conversely, if O-demethylation occurs—a primary pathway for the R-enantiomer of lacosamide—the deuterium label will be lost. nih.gov This allows for the precise mapping and quantification of competing metabolic pathways. nih.gov Deuteration does not typically result in the formation of unique metabolites not seen with the original compound; however, it can alter the proportion of metabolites formed, an effect known as metabolic switching. juniperpublishers.comresearchgate.net
Stereoselective Biotransformation Pathways
The differential pharmacology of enantiomers often stems from stereoselective metabolism. Lacosamide is the pure (R)-enantiomer, and its anticonvulsant activity is stereoselective, with the (S)-enantiomer (Epi-Lacosamide) being inactive. nih.gov This implies that the interaction with biological targets and, very likely, with metabolizing enzymes is highly specific to the R-configuration.
This stereoselectivity extends to biotransformation. The enzymes responsible for metabolizing lacosamide, primarily CYP2C19, are expected to exhibit different affinities and catalytic efficiencies for the (S)-enantiomer. nih.gov This can lead to significant differences in the rate of metabolism and the profile of metabolites generated from this compound compared to Lacosamide-d3. Studies on other chiral drugs have demonstrated that enantiomers can have markedly different pharmacokinetic profiles, including absorption, distribution, and clearance, due to stereoselective first-pass metabolism and interaction with CYP enzymes. nih.gov The biotransformation of this compound may therefore proceed at a slower rate or via different minor pathways compared to its R-counterpart.
Evaluation of Cytochrome P450 Enzyme Isoforms (e.g., CYP2C9, CYP2C19, CYP3A4) in Metabolism
In vitro studies have identified that the metabolism of lacosamide is primarily mediated by several cytochrome P450 (CYP) isoforms. nih.gov The main metabolic pathway is O-demethylation, leading to the formation of the O-desmethyl-lacosamide metabolite, which is considered pharmacologically inactive. drugbank.comfda.govnih.gov The specific CYP enzymes responsible for this conversion are CYP3A4, CYP2C9, and CYP2C19. drugbank.comfda.govnih.gov
In vitro metabolism studies also indicate that lacosamide does not significantly induce or inhibit the activity of major drug-metabolizing CYP isoforms, including CYP1A2, 2B6, 2C9, 2C19, and 3A4, at clinically relevant concentrations. fda.govnih.gov One in vivo study confirmed that lacosamide did not affect the enzymatic activity of CYP3A4. aesnet.org
| Enzyme Isoform | Role in Metabolism | Key Findings | References |
|---|---|---|---|
| CYP2C19 | Major contributor to O-demethylation | Polymorphisms significantly impact the formation of the O-desmethyl metabolite. Poor metabolizers show ~70% reduced metabolite levels. | fda.govnih.govnih.gov |
| CYP2C9 | Contributes to O-demethylation | Identified as one of the key enzymes responsible for the formation of the major metabolite. | drugbank.comfda.govnih.gov |
| CYP3A4 | Contributes to O-demethylation | Along with CYP2C19 and CYP2C9, it is a primary enzyme in the biotransformation of lacosamide. | drugbank.comfda.govnih.gov |
Role of Other Enzymes in the Biotransformation of Epimers
Biotransformation is a critical process where the body modifies chemical compounds, often to facilitate their excretion. longdom.org This process involves a series of enzymatic reactions, traditionally categorized into Phase I (functionalization) and Phase II (conjugation). longdom.orgresearchgate.net Phase I reactions, such as the oxidation carried out by CYP enzymes, introduce or expose functional groups, while Phase II reactions conjugate endogenous molecules to these groups to increase water solubility. researchgate.net
Epimers are diastereomers that differ in configuration at only one stereogenic center. wikipedia.org The interconversion of one epimer to another is a process known as epimerization, which can be catalyzed by enzymes called epimerases. wikipedia.org However, studies on lacosamide have shown that there is no enantiomeric interconversion in vivo. drugbank.comfda.gov This indicates that this compound would not be converted into its (R)-enantiomer, lacosamide, and would follow its own distinct metabolic and pharmacokinetic pathways. Information regarding other specific enzymes, apart from the aforementioned CYPs, that may be involved in the biotransformation of lacosamide epimers is not detailed in the available literature.
In Vitro Studies on Protein Binding and Distribution in Biological Matrices
The disposition of a compound within the body is heavily influenced by its binding to plasma proteins and its ability to distribute into various tissues.
Plasma Protein Binding Characteristics
In vitro and ex vivo studies have consistently demonstrated that lacosamide has low binding to plasma proteins. researchgate.net The unbound fraction is high, with multiple sources reporting a protein binding of less than 15%. drugbank.comnih.govresearchgate.netnih.gov One study in rats reported the free fraction in plasma to be 95.9%, indicating a binding of only about 4%. nih.gov Another analysis of serum from patients reported a mean percentage bound of 14.0%. ucl.ac.uk
This low level of protein binding is a significant pharmacokinetic characteristic. researchgate.net Only the unbound, or free, fraction of a drug is generally considered pharmacologically active and available to distribute into tissues and interact with its target sites. nih.govfrontiersin.org The low protein binding of lacosamide suggests that its distribution and clearance are less likely to be affected by changes in plasma protein concentrations or by displacement from binding sites by other co-administered drugs. nih.gov
| Reported Binding (%) | Method/Model | Reference |
|---|---|---|
| < 15% | General finding from multiple studies | drugbank.comnih.govresearchgate.netnih.gov |
| ~4.1% (95.9% free fraction) | Rat plasma | nih.gov |
| 14.0% | Patient serum analysis | ucl.ac.uk |
Distribution in Tissue Models (e.g., Brain Slices, Organoids)
As the central nervous system is the target site for lacosamide, its distribution into the brain is a critical parameter. In vitro studies using rat brain slices have been employed to assess the neuropharmacokinetic parameters of lacosamide. nih.gov These experiments revealed that the unbound fraction of lacosamide in the brain (0.899) was slightly lower than its unbound fraction in plasma (0.96). nih.gov
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| Total Brain-to-Plasma Partition Coefficient (Kp) | 0.553 | Rats | nih.govnih.gov |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) | 0.42 | Rat brain slices | nih.gov |
| Unbound Volume of Distribution in Brain (Vu,brain) | 1.37 | Rat brain slices | nih.gov |
| Unbound Fraction in Brain | 0.899 | Rat brain slices | nih.gov |
| CSF/Serum Ratio | 0.80 | Human (non-lesional epilepsy) | aesnet.org |
Mechanistic Investigations and Biological Activity of Epi Lacosamide D3 E.g., S Lacosamide D3 in in Vitro Models
Stereoselective Interaction with Voltage-Gated Sodium Channels
The primary mechanism of action for (R)-lacosamide involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs). patsnap.comeuropa.eucaymanchem.comdrugbank.com This action helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing. europa.eudrugbank.commedcentral.com In contrast, its stereoisomer, (S)-lacosamide, is largely inactive at these channels, highlighting the stereoselective nature of this interaction. drugbank.comnih.govresearchgate.net
Electrophysiological Studies on Channel Kinetics (Slow Inactivation)
Electrophysiological studies are fundamental in demonstrating the differential effects of lacosamide (B1674222) enantiomers on VGSC kinetics. (R)-lacosamide uniquely enhances the slow inactivation of VGSCs without significantly affecting the fast inactivation process, a mechanism that distinguishes it from many other anti-epileptic drugs like carbamazepine (B1668303) and phenytoin. patsnap.comnih.govnih.govfrontiersin.org This selective action on slow inactivation is considered a key component of its therapeutic effect. nih.govgoogle.comaesnet.org
In contrast, the inactive (S)-stereoisomer, epi-lacosamide, does not produce this effect. nih.govresearchgate.net Studies using patch-clamp electrophysiology on various cell lines, including neuroblastoma cells and cultured rat cortical neurons, have consistently shown that (R)-lacosamide shifts the voltage-dependence of slow inactivation to more hyperpolarized potentials and increases the number of channels entering the slow inactivated state. nih.govnih.govaesnet.org This effect is not observed with (S)-lacosamide, which is ineffective in targeting VGSCs. frontiersin.org This lack of activity underscores the precise structural requirements for interaction with the sodium channel.
| Feature | (R)-Lacosamide | (S)-Lacosamide (Epi-Lacosamide) |
| Effect on Slow Inactivation | Enhances | Ineffective/No significant effect nih.govfrontiersin.org |
| Effect on Fast Inactivation | No significant effect patsnap.commedcentral.comnih.gov | No significant effect |
| Anticonvulsant Activity | Active drugbank.com | Inactive drugbank.comresearchgate.net |
Comparative Analysis of Binding Affinities for Target Proteins
While direct high-affinity binding of (R)-lacosamide to a specific receptor site on VGSCs has been challenging to demonstrate through traditional radioligand displacement assays, its functional effects strongly imply a direct or allosteric interaction. nih.gov The mechanism appears to involve a slow binding to the fast-inactivated state of the channel. frontiersin.orgnih.gov Molecular docking studies suggest that lacosamide's interaction involves both the voltage-sensor domain and the channel pore. frontiersin.org
Comparative analyses consistently show that the (R)-enantiomer is responsible for the pharmacological activity at VGSCs. The (S)-enantiomer, epi-lacosamide, exhibits a significantly lower affinity for these channels and is considered pharmacologically inactive in this context. drugbank.comnih.govresearchgate.net This stereospecificity is a crucial aspect of lacosamide's pharmacological profile.
Exploration of Alternative or Off-Target Molecular Interactions
Beyond its primary action on sodium channels, research has explored other potential molecular targets for lacosamide and its enantiomers.
Binding to Collapsin Response Mediator Protein-2 (CRMP-2) and Stereoselectivity
Both (R)- and (S)-lacosamide have been found to bind to the collapsin response mediator protein-2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth. europa.eucaymanchem.commedcentral.com Interestingly, while the interaction with VGSCs is highly stereoselective for the (R)-enantiomer, the binding to CRMP-2 is not as strictly selective.
Biomolecular interaction analyses have revealed that (S)-lacosamide binds to wildtype CRMP-2 with a low micromolar affinity, similar to that of (R)-lacosamide. frontiersin.org Despite this similar binding affinity, the functional consequences differ. (S)-lacosamide has been identified as a tool for preferentially targeting CRMP-2-mediated neurite outgrowth, as it is more efficient than (R)-lacosamide in subverting this process. frontiersin.org It appears to impair the ability of CRMP-2 to promote tubulin polymerization, a key step in neurite formation. frontiersin.org This suggests that while both enantiomers can bind to CRMP-2, they may induce different conformational or functional changes in the protein.
| Enantiomer | Binding to CRMP-2 | Functional Effect on CRMP-2 Mediated Neurite Outgrowth |
| (R)-Lacosamide | Binds nih.gov | Less efficient in subverting outgrowth frontiersin.org |
| (S)-Lacosamide (Epi-Lacosamide) | Binds with similar affinity to (R)-Lacosamide frontiersin.org | More efficient in subverting outgrowth frontiersin.org |
Investigation of Other Potential Protein Adducts
Initial broad screening studies for (R)-lacosamide did not identify significant binding to over 100 other receptors, enzymes, and ion channels, highlighting its specific targets. aesnet.org However, the interaction with CRMP-2 suggests a potential dual mode of action. nih.gov The development of lacosamide derivatives with affinity bait and chemical reporter groups has been a strategy to identify other potential binding partners and further elucidate the molecular pathways involved in its effects. nih.govacs.org These studies aim to confirm whether lacosamide exerts its activity solely through direct interaction with the sodium channel and CRMP-2 or via intermediary proteins. nih.gov
Lack of or Reduced Activity in In Vitro Functional Assays
Consistent with its lack of effect on VGSC slow inactivation, (S)-lacosamide (epi-lacosamide) demonstrates a clear lack of activity in in vitro functional assays designed to measure anticonvulsant potential. For example, in studies measuring the inhibition of repetitive neuronal firing or the reduction of Na+ currents in neuronal cell lines, the (S)-enantiomer is inactive. nih.govfrontiersin.org
While (R)-lacosamide effectively reduces peak Na+ currents and enhances slow inactivation, these effects are absent with the (S)-isomer. nih.gov This lack of functional activity in vitro directly correlates with the absence of anticonvulsant effects observed in animal models. drugbank.com The only notable in vitro activity of (S)-lacosamide is its ability to modulate CRMP-2 function related to neurite outgrowth, a process distinct from the acute anticonvulsant mechanism of action attributed to the (R)-enantiomer. frontiersin.org
Assessment in Neuronal Cell Culture Models for Excitability
The biological activity of Epi-Lacosamide, or (S)-Lacosamide, has been evaluated in various in vitro models of neuronal excitability, where it has consistently demonstrated a lack of the significant anticonvulsant effects seen with its (R)-isomer. In studies using rat brain slices from the visual cortex where epileptiform activity was induced, (S)-Lacosamide (referred to as SPM-6953) was shown to be devoid of activity. nih.gov Specifically, in a model where ictal-like discharges were induced by 4-aminopyridine (B3432731) (4-AP), (S)-Lacosamide, at concentrations of 100-320 μM, produced no significant effect on the spontaneous ictal activity. nih.gov In contrast, the (R)-enantiomer, Lacosamide, effectively reduced the tonic duration and maximal firing frequency in the same model. nih.gov
Further investigations in cultured neocortical cells have shown that while Lacosamide can decrease the frequency of spontaneous action potentials and spikes-per-burst, its (S)-isomer is inactive. nih.gov However, research into other potential molecular targets has revealed some activity. For instance, studies on embryonic cortical neurons demonstrated that (S)-Lacosamide can reduce the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) by cyclin-dependent kinase 5 (Cdk5). nih.gov This action led to a reduced association between CRMP2 and CaV2.2 calcium channels, translating into a decrease in calcium influx in neurons treated with (S)-Lacosamide. nih.gov This suggests that while Epi-Lacosamide does not modulate neuronal excitability through the same primary mechanism as Lacosamide (i.e., enhancement of slow inactivation of voltage-gated sodium channels), it can interact with other neuronal pathways.
| Compound | Concentration (µM) | Model | Effect on Spontaneous Ictal Activity | Reference |
|---|---|---|---|---|
| (S)-Lacosamide (SPM 6953) | 100-320 | 4-AP Induced Discharges | No significant effect | nih.gov |
| (R)-Lacosamide | EC₅₀ = 41 (tonic duration) | 4-AP Induced Discharges | Reduced tonic duration and maximal firing frequency | nih.gov |
Use as a Stereoselective Negative Control in Mechanistic Studies
The virtual absence of anticonvulsant activity in the (S)-enantiomer makes Epi-Lacosamide an ideal stereoselective negative control in mechanistic studies designed to probe the action of Lacosamide. daneshyari.com Its use helps confirm that the observed effects of Lacosamide are due to a specific interaction with its molecular target(s) rather than non-specific or off-target effects. The anticonvulsant activity of functionalized amino acids like Lacosamide resides almost exclusively in the (R)-enantiomers. daneshyari.com
In studies examining epileptiform activity, the inclusion of (S)-Lacosamide (SPM 6953) as a control was crucial in demonstrating that the blockade of seizure-like events was a stereoselective property of the (R)-enantiomer. nih.gov When (R)-Lacosamide was shown to suppress epileptic activity in models like fampridine-induced tonic discharges, the corresponding S-stereoisomer was found to be without effect, reinforcing the stereospecificity of the drug's action. nih.gov This comparative approach is fundamental for validating that the therapeutic mechanism is tied to a specific molecular configuration. The deuterated form, Epi-Lacosamide-d3, is particularly useful in pharmacokinetic studies as an internal standard, but the non-deuterated enantiomer is the relevant negative control in biological activity assays. ontosight.ai
Elucidation of Stereochemical Requirements for Molecular Recognition
The stark contrast in the biological activity between Lacosamide and Epi-Lacosamide provides critical insights into the stereochemical requirements for molecular recognition at the drug's target sites. The fact that anticonvulsant properties are exclusive to the (R)-enantiomer indicates a highly specific three-dimensional binding pocket. daneshyari.comwikipedia.org This stereoselectivity was a key feature that drew attention to Lacosamide during its development. capes.gov.br
The primary mechanism of Lacosamide's anticonvulsant effect is the selective enhancement of slow inactivation of voltage-gated sodium channels. europa.eueuropa.eu The inactivity of Epi-Lacosamide in this regard implies that the specific spatial arrangement of the acetamido, N-benzyl, and methoxypropionamide groups in the (R)-configuration is essential for this interaction. nih.gov Any deviation, such as the inverted stereochemistry at the C2 chiral center in the (S)-enantiomer, disrupts the precise fit required to modulate the sodium channel's slow inactivation gate.
Interestingly, while inactive at the primary anticonvulsant target, (S)-Lacosamide has been shown to bind directly to CRMP2. nih.gov This interaction inhibits CRMP2 phosphorylation, a process involved in neurite outgrowth. nih.gov This finding suggests that the stereochemical requirements for interacting with CRMP2 are different from those for modulating voltage-gated sodium channels. The ability of (S)-Lacosamide to interact with CRMP2, while (R)-Lacosamide's primary effect is on sodium channels, highlights how stereoisomers can have distinct molecular targets and activities, providing a powerful tool for dissecting complex neuronal signaling pathways.
| Compound | Primary Anticonvulsant Activity (Sodium Channel Slow Inactivation) | Interaction with CRMP2 (Inhibition of Phosphorylation) | Reference |
|---|---|---|---|
| (R)-Lacosamide | Active | Not its primary identified mechanism | daneshyari.comnih.govnih.gov |
| (S)-Lacosamide (Epi-Lacosamide) | Inactive | Active (Direct Binding) | nih.govnih.gov |
Research Applications and Future Directions for Epi Lacosamide D3 E.g., S Lacosamide D3
Utility as a Biochemical Probe for Stereospecific Interactions
The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological macromolecules like proteins, enzymes, and receptors. Epi-Lacosamide-d3 serves as a critical tool for dissecting these stereospecific interactions.
Investigating Enantioselective Drug Transport Mechanisms
The passage of drugs across biological membranes is often mediated by transporter proteins, which can exhibit stereoselectivity, favoring one enantiomer over the other. Recent studies suggest that P-glycoprotein (P-gp), a well-known efflux transporter, may be involved in the transport of Lacosamide (B1674222). researchgate.net By using this compound in conjunction with its (R)-enantiomer, researchers can investigate the stereospecific nature of such transport.
Concentration equilibrium transport assays using cell lines transfected with the human MDR1 gene (which codes for P-gp) have demonstrated that Lacosamide is a substrate for this transporter. researchgate.net Utilizing deuterated enantiomers like this compound in such assays allows for precise quantification and differentiation of the transport rates of each stereoisomer, providing clear insights into the enantioselective nature of P-gp and other potential transporters. researchgate.net This knowledge is crucial for understanding how drug disposition and brain penetration might differ between enantiomers, a key factor in drug development.
Studying the Role of Stereochemistry in Enzyme Recognition and Catalysis
Enzymes, being chiral themselves, often display a high degree of stereoselectivity in their interactions with substrates and inhibitors. While Lacosamide is metabolized by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2C9, and CYP3A4, the (S)-enantiomer is considered pharmacologically inactive. drugbank.com this compound can be employed to study the specifics of this stereoselective metabolism.
By incubating this compound and its non-deuterated (R)-enantiomer with specific CYP isoenzymes, researchers can quantify the formation of metabolites from each stereoisomer. The deuterium (B1214612) label in this compound facilitates this analysis by allowing for clear differentiation of the metabolites using mass spectrometry. researchgate.net Docking studies have also suggested that Lacosamide and its derivatives can interact with the active site of carbonic anhydrase, an enzyme implicated in some CNS disorders. conicet.gov.ardrugdesign.org this compound could be used in competitive binding assays and enzymatic activity studies to further probe the stereochemical requirements for binding and inhibition of this and other enzymes.
Advancements in Analytical Platforms for Chiral and Isotopic Discrimination
The need to separate and quantify enantiomers and their isotopically labeled counterparts has driven significant innovation in analytical chemistry. The development of methods for this compound is a prime example of this progress.
High-Throughput Screening Methodologies for Stereoisomeric Purity
Ensuring the stereoisomeric purity of a single-enantiomer drug is a critical aspect of quality control in the pharmaceutical industry. High-throughput screening (HTS) methods are essential for rapidly analyzing a large number of samples. Ultrafast solid-phase extraction-mass spectrometry (SPE-MS/MS) has been developed for the quantification of Lacosamide in serum, offering a cycle time of less than 10 seconds per sample. nih.gov
The integration of deuterated internal standards like this compound is fundamental to the accuracy and precision of such high-throughput methods. researchgate.net These labeled compounds mimic the behavior of the analyte during sample preparation and analysis, correcting for any variations and ensuring reliable quantification. This approach allows for the rapid and accurate assessment of stereoisomeric purity in bulk drug substances and pharmaceutical formulations.
Development of Advanced Chromatographic Columns for Enantioseparation
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of chiral compounds. mdpi.com The development of advanced chiral stationary phases (CSPs) has been pivotal in achieving the enantioseparation of Lacosamide and its S-enantiomer.
Several studies have successfully employed polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), for this purpose. For instance, an amylose tris(3,5-dimethylphenylcarbamate) CSP has been used in nano-liquid chromatography to separate Lacosamide enantiomers with high resolution. mdpi.comresearchgate.net Other successful separations have been achieved using columns like Chiralpak IC-3 and Regis Pack columns. researchgate.netnih.gov The ability to effectively separate these enantiomers is a prerequisite for any study involving this compound, as it allows for the isolation and independent analysis of each stereoisomer.
Table 1: Chromatographic Columns for Lacosamide Enantioseparation
| Column Name | Stationary Phase Type | Separation Mode | Reference |
|---|---|---|---|
| Chiralpak IC-3 | Polysaccharide-based | Not Specified | nih.gov |
| Lux AMP | Not Specified | Not Specified | nih.gov |
| Chiralpak AGP | Alpha-1-acid glycoprotein | Not Specified | nih.gov |
| Chiralcel OD-RH | Coated cellulose tris(3,5-dimethylphenylcarbamate) | Reverse-phase | nih.gov |
| Lux i-Cellulose-5 | Polysaccharide-based | Reverse-phase | nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | Normal-phase (nano-LC) | mdpi.comresearchgate.net |
| Regis Pack | Not Specified | Isocratic | researchgate.net |
| Zorbax SB-C18 | Reverse-phase | Reverse-phase | researchgate.net |
| Develosil ODS HG-5 | Reverse-phase | Reverse-phase | rasayanjournal.co.in |
Contribution to Understanding Structure-Activity Relationships and Drug Design
The study of how a molecule's structure relates to its biological activity (Structure-Activity Relationship, or SAR) is fundamental to modern drug design. researchgate.netscienceforecastoa.com While the (R)-enantiomer of Lacosamide is the active form, the comparative analysis with its (S)-enantiomer, facilitated by tools like this compound, provides crucial insights into the structural requirements for pharmacological activity.
The fact that the (S)-enantiomer is inactive demonstrates the high degree of stereospecificity required for interaction with its biological target, believed to be voltage-gated sodium channels. drugbank.com By systematically modifying the structure of both enantiomers and observing the effects on activity, researchers can build detailed SAR models. For example, studies on Lacosamide derivatives have explored how different functional groups impact anticonvulsant activity. conicet.gov.ar
This compound can be used in these studies as a tracer or internal standard to accurately quantify the concentrations of the (S)-enantiomer derivatives in various experimental systems. This allows for a more precise correlation between the compound's concentration at the site of action and its observed biological effect, leading to more robust and predictive SAR models. This information is invaluable for the rational design of new, more potent, and selective drug candidates. conicet.gov.ar
Elucidating the Pharmacophore Requirements for Lacosamide Activity
The anticonvulsant properties of lacosamide are highly stereoselective, a fact that has been pivotal in defining the structural requirements for its therapeutic activity. researchgate.net Research comparing the (R)- and (S)-isomers has demonstrated that the primary anticonvulsant effect is almost exclusively associated with the (R)-enantiomer. nih.gov
Preclinical studies have consistently shown that the (S)-stereoisomer, epi-lacosamide, is significantly less potent or functionally inactive in traditional seizure models where (R)-lacosamide is effective. nih.govwikipedia.org For instance, in an in vitro model of epileptiform activity, (R)-lacosamide effectively reduced the duration and frequency of seizure-like discharges, whereas the (S)-stereoisomer produced no significant effect. nih.gov This stark difference in activity underscores that the specific three-dimensional arrangement of the molecule, conferred by the (R)-configuration, is essential for its primary mechanism of action: the selective enhancement of slow inactivation of voltage-gated sodium channels. researchgate.net
The use of epi-lacosamide as a negative control in these studies helps to confirm that the observed anticonvulsant effects are not due to non-specific chemical properties but are tied to a precise molecular interaction at a specific binding site. This stereoselectivity is a key component of the lacosamide pharmacophore, guiding researchers in understanding which molecular features are indispensable for achieving the desired therapeutic outcome.
Further research has revealed that while the (S)-isomer lacks the sodium channel activity of its counterpart, it is not entirely inert. (S)-Lacosamide has been identified as a tool for targeting CRMP2 (collapsin response mediator protein 2), a protein involved in neurite outgrowth. nih.gov This finding further refines the pharmacophore model, suggesting that different stereoisomers of the same parent molecule can interact with distinct biological targets.
Table 1: Stereoselective Activity of Lacosamide Isomers
| Isomer | Primary Target | Anticonvulsant Activity (Seizure Models) | Reference |
| (R)-Lacosamide | Voltage-gated sodium channels (slow inactivation) | Potent | researchgate.netnih.gov |
| (S)-Lacosamide (Epi-Lacosamide) | CRMP2 (involved in neurite outgrowth) | Inactive or significantly less potent | nih.govwikipedia.orgnih.gov |
Informing the Design of Novel Stereoselective Functionalized Amino Acid Derivatives
The study of lacosamide and its isomers, including epi-lacosamide, provides valuable insights that inform the rational design of new therapeutic molecules. Lacosamide itself belongs to a class of compounds known as functionalized amino acids. nih.gov The exploration of its stereoisomers helps to build a comprehensive structure-activity relationship (SAR) profile, which is crucial for medicinal chemists aiming to develop novel compounds.
By understanding that the (R)-configuration is required for potent anticonvulsant activity via sodium channel modulation, while the (S)-configuration can interact with other targets like CRMP2, researchers can design new derivatives with greater selectivity and potentially different therapeutic applications. nih.gov For example, this knowledge could be leveraged to create:
More Potent Anticonvulsants: By modifying the functionalized amino acid scaffold while retaining the essential (R)-stereochemistry, new analogs could be synthesized with enhanced affinity for the sodium channel binding site or improved pharmacokinetic properties.
Novel Neurological Drugs: The discovery that (S)-lacosamide interacts with CRMP2 to modulate neurite outgrowth opens a pathway for designing drugs that specifically target this mechanism. nih.gov Such compounds could be investigated for conditions involving neuronal plasticity, nerve regeneration, or developmental disorders.
Unnatural and functionalized amino acids are recognized as essential building blocks and molecular scaffolds in drug discovery. research-solution.comthieme.de The distinct biological activities of the lacosamide stereoisomers provide a clear example of how stereochemistry can be used as a tool to separate different pharmacological effects, guiding the synthesis of new, highly specific, and stereoselective functionalized amino acid derivatives for a range of diseases. research-solution.com
Potential Role in Forensic and Doping Control Applications (as a Stereoisomeric Marker)
In the fields of forensic toxicology and doping control, the accurate and unambiguous identification and quantification of substances are paramount. texasimpaireddrivingtaskforce.orgliu.edu this compound is ideally suited for this purpose, serving as a high-fidelity internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.netresearchgate.net The incorporation of deuterium atoms (d3) gives it a distinct mass from the unlabeled compound, allowing it to be added to a biological sample (e.g., plasma or urine) at a known concentration to ensure accurate quantification of the target analyte by correcting for any loss during sample preparation and analysis. researchgate.netresearchgate.net
Beyond its role as an internal standard, the ability to distinguish between stereoisomers has potential applications. Since (R)-lacosamide is the therapeutically active drug, pharmaceutical preparations contain the pure (R)-enantiomer. The presence of the (S)-isomer (epi-lacosamide) in a sample would be unexpected from a legitimate pharmaceutical source.
Therefore, an analytical method capable of separating and quantifying both (R)-lacosamide and (S)-lacosamide could serve as a tool for detecting irregularities. For instance, in a doping control scenario, identifying an unusual ratio of (S)- to (R)-isomers could potentially indicate the use of a non-pharmaceutical, illicitly synthesized product. This makes this compound not just an analytical tool but also a potential stereoisomeric marker in highly specialized forensic investigations.
Conclusion
Summary of Current Research Status on Epi-Lacosamide-d3 (e.g., (S)-Lacosamide-d3)
This compound, also known as (S)-Lacosamide-d3, is the deuterated stereoisomer of the active pharmaceutical ingredient Lacosamide (B1674222). Specifically, it is the labeled form of Epi-Lacosamide, the (S)-enantiomer, which is considered an impurity in the manufacturing of Lacosamide. drugbank.comsynzeal.com The parent drug, Lacosamide, is the (R)-enantiomer and is utilized as an anticonvulsant medication for treating partial-onset seizures. drugbank.comwikipedia.org
Current research and commercial availability primarily position this compound as a stable isotope-labeled internal standard. Its principal application is in analytical chemistry, particularly for chromatographic and mass spectrometry-based methods. ontosight.airesearchgate.net These methods are designed to accurately quantify the presence of the Epi-Lacosamide impurity in bulk Lacosamide or its final dosage forms. synzeal.comsynzeal.com The use of a deuterated standard like this compound is crucial for achieving high accuracy and precision in these quantitative analyses by correcting for variations during sample preparation and instrument analysis. ontosight.ai
Unlike its active (R)-isomer, the (S)-enantiomer (Epi-Lacosamide) is reported to be pharmacologically inactive regarding antiepileptic effects. drugbank.com Consequently, research has not focused on its therapeutic potential. The scientific literature on this compound itself is sparse, with its existence and utility being intrinsically linked to the quality control and purity analysis of Lacosamide. It serves as a critical tool for regulatory compliance and ensuring the safety and efficacy of the final drug product by controlling its stereoisomeric purity.
Table 1: Chemical and Physical Properties of this compound
| Property | Data |
|---|---|
| Chemical Name | (2S)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide |
| Synonyms | (S)-Lacosamide-d3, this compound |
| CAS Number | Not explicitly available, parent (S)-isomer is 175481-37-5 |
| Molecular Formula | C₁₃H₁₅D₃N₂O₃ |
| Molecular Weight | ~253.31 g/mol pharmaffiliates.comlgcstandards.com |
| Appearance | Typically a white to off-white powder pharmaffiliates.comfda.gov |
| Primary Application | Labeled internal standard for quantification of Epi-Lacosamide impurity synzeal.com |
Key Knowledge Gaps and Future Research Avenues
Despite its important role in pharmaceutical analysis, significant knowledge gaps exist for this compound, largely because it is the labeled version of an "inactive" impurity. The focus of extensive research has been on the therapeutically active (R)-enantiomer.
Key Knowledge Gaps:
Pharmacological and Toxicological Profile: While the parent (S)-enantiomer is considered inactive, there is a lack of comprehensive public data on its full pharmacological, metabolic, and toxicological profile. The assumption of inactivity may neglect other potential biological interactions.
Synthesis and Characterization Data: Detailed, publicly accessible synthesis routes and full characterization data (such as NMR, IR, and full mass spectrometry fragmentation patterns) for this compound are not widely published in peer-reviewed journals, though they are available from commercial suppliers. synzeal.comsynzeal.com
Metabolic Stability and Fate: There is no information on the in vivo stability and metabolic fate of this compound or its non-deuterated counterpart. Understanding if and how it is metabolized is crucial for a complete safety assessment.
Potential for Chiral Inversion: While unlikely for this molecule, studies to definitively rule out any potential for in vivo chiral inversion from the (S)- to the active (R)-enantiomer are absent from the literature.
Future Research Avenues:
Development of Advanced Analytical Methods: Future research could focus on developing and validating more sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods using this compound for the baseline quantification of the (S)-impurity in various biological matrices. researchgate.net This would be valuable for more detailed pharmacokinetic studies of Lacosamide.
Pharmacokinetic and Excretion Studies: Performing studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of Epi-Lacosamide would fill a critical knowledge gap. This would provide empirical data to confirm its classification as inactive and understand its clearance from the body.
In Vitro Biological Screening: A broader screening of Epi-Lacosamide against various biological targets could be undertaken to confirm that it lacks pharmacological activity or to uncover any unexpected biological effects, thereby providing a more complete safety profile.
Comparative Stability Studies: Research comparing the stability of this compound to Lacosamide-d3 under various analytical conditions could provide further insights for optimizing its use as an internal standard.
Q & A
Q. What is the role of Epi-Lacosamide-d3 in quantitative mass spectrometry analysis?
this compound is primarily used as a deuterated internal standard to improve the accuracy and precision of mass spectrometry-based quantification. The deuterium atoms reduce matrix effects by providing distinct mass-to-charge ratios, enabling differentiation between the analyte and endogenous compounds. Method validation should include calibration curves, recovery tests, and cross-platform reproducibility assessments to ensure robustness .
Q. How is this compound synthesized and characterized in laboratory settings?
Synthesis typically involves deuteration of Lacosamide using deuterated reagents (e.g., D₂O or deuterated solvents under catalytic conditions). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to verify purity. Stability under synthetic conditions should be monitored to avoid isotopic exchange .
Advanced Research Questions
Q. How should researchers design a stability study for this compound under varying storage conditions?
A stability study must evaluate degradation kinetics under factors like temperature (e.g., 4°C, 25°C, −80°C), light exposure, and humidity. Timepoints (0, 1, 3, 6 months) and analytical methods (e.g., HPLC-MS, UV spectroscopy) should be predefined. Data analysis should quantify degradation products and calculate shelf-life using Arrhenius equations. Contradictory results between batches may arise from isotopic impurities, necessitating batch-specific validation .
Q. What strategies resolve discrepancies in this compound quantification across different analytical platforms?
Cross-validation using standardized reference materials and harmonized protocols is critical. For instance, discrepancies between LC-MS and GC-MS platforms may stem from ionization efficiency variations. Method optimization (e.g., adjusting ion source parameters) and inter-laboratory comparisons can mitigate these issues. Statistical tools like Bland-Altman plots help quantify bias .
Q. How can researchers ensure reproducibility in assays utilizing this compound as an internal standard?
Reproducibility requires strict adherence to documented protocols, including instrument calibration, solvent batch consistency, and control samples. Replicate analyses and blinded data interpretation reduce operator bias. Open-access datasets or collaborative studies (e.g., ring trials) further validate methodological robustness .
Q. What methodological considerations are critical when optimizing chromatographic separation for this compound?
Column chemistry (e.g., C18 vs. HILIC), mobile phase pH, and temperature gradients must be tailored to separate this compound from co-eluting matrix components. Design-of-experiment (DoE) approaches can systematically optimize parameters. Post-run analysis should assess peak symmetry and resolution to minimize quantification errors .
Q. How should conflicting data on this compound’s isotopic purity be addressed in meta-analyses?
Contradictions may arise from variations in synthetic methods or analytical sensitivity. A systematic review should categorize studies by synthesis protocols (e.g., deuteration efficiency ≥98%) and analytical limits of detection. Sensitivity analyses can weight studies based on methodological rigor, excluding outliers with insufficient validation .
Methodological Guidance
- Data Interpretation : Use multivariate statistics to account for confounding variables (e.g., matrix effects, instrument drift) .
- Ethical Reporting : Disclose all analytical parameters (e.g., column lot numbers, MS source settings) to ensure transparency .
- Validation Frameworks : Follow ICH Q2(R1) guidelines for method validation, including precision, accuracy, and robustness testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
